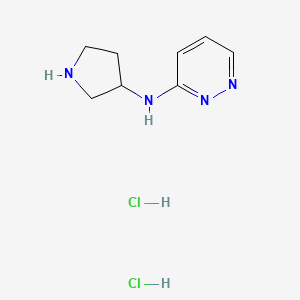

N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride

Description

Structural characterization and International Union of Pure and Applied Chemistry nomenclature

This compound represents a structurally complex heterocyclic compound characterized by the presence of both pyridazine and pyrrolidine ring systems connected through an amine linkage. The compound exists as a dihydrochloride salt, which significantly enhances its chemical stability and aqueous solubility compared to the free base form. The International Union of Pure and Applied Chemistry systematic name for this compound is N-pyrrolidin-3-ylpyridazin-3-amine;dihydrochloride, reflecting the precise structural arrangement of the constituent heterocyclic components.

The molecular architecture of this compound features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This diazine ring system is isomeric with both pyrimidine and pyrazine, but distinguished by its unique pattern of nitrogen placement. The pyridazine moiety contributes significant polarity to the overall molecular structure and possesses distinctive electronic properties including weak basicity and a high dipole moment. These characteristics make pyridazine-containing compounds particularly valuable in pharmaceutical chemistry applications.

Table 1: Fundamental Chemical Properties of this compound

The pyrrolidine component represents a five-membered saturated heterocycle with the molecular formula (CH₂)₄NH. This ring system is classified as a cyclic secondary amine and constitutes a fundamental structural motif found in numerous natural alkaloids and synthetic pharmaceuticals. The pyrrolidine ring contributes significant three-dimensional character to the overall molecular structure due to its non-planar geometry and the phenomenon of pseudorotation. The sp³-hybridized carbons within the pyrrolidine ring enable efficient exploration of pharmacophore space and contribute meaningfully to the stereochemical complexity of the compound.

The connection between these two heterocyclic systems occurs through an amine bridge linking the 3-position of the pyrrolidine ring to the 3-position of the pyridazine ring. This specific connectivity pattern creates a molecule with multiple nitrogen centers capable of participating in hydrogen bonding interactions and other intermolecular forces. The dihydrochloride salt formation involves protonation of available nitrogen atoms, resulting in enhanced water solubility and chemical stability under standard laboratory conditions.

Historical development in heterocyclic chemistry research

The historical development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in the late 19th century. During his classical investigations on the Fischer indole synthesis, Fischer prepared the first pyridazine via the condensation of phenylhydrazine and levulinic acid. This groundbreaking work established the foundation for subsequent research into diazine heterocycles and their potential applications in chemical synthesis and pharmaceutical development.

The parent pyridazine heterocycle was first systematically prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation. However, improved synthetic routes were subsequently developed, including methods starting with maleic hydrazide as a more accessible precursor. These synthetic advances enabled broader investigation of pyridazine derivatives and their chemical properties, leading to the recognition of their unique physicochemical characteristics.

Pyrrolidine chemistry has an equally distinguished history, with the five-membered ring system being recognized early as a fundamental structural component of numerous natural products. The pyrrolidine structure is present in many naturally occurring alkaloids, including nicotine and hygrine, which drew significant attention from organic chemists seeking to understand their biological activities and synthetic accessibility. Industrial production methods for pyrrolidine were developed using the reaction of 1,4-butanediol with ammonia under specific temperature and pressure conditions in the presence of cobalt and nickel oxide catalysts.

The convergence of pyridazine and pyrrolidine chemistry represents a more recent development in heterocyclic research, driven by advances in medicinal chemistry and drug discovery. The recognition that pyridazine heterocycles possess unique physicochemical properties, including weak basicity, high dipole moments, and robust hydrogen-bonding capacity, has led to increased interest in their pharmaceutical applications. Recent regulatory approvals of pyridazine-containing drugs, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, represent significant milestones in the field.

Table 2: Historical Milestones in Pyridazine and Pyrrolidine Chemistry

Significance of pyridazine-pyrrolidine hybrid systems

The significance of pyridazine-pyrrolidine hybrid systems extends far beyond their individual constituent heterocycles, representing a convergence of complementary chemical properties that enhance both synthetic versatility and biological activity potential. These hybrid molecular architectures combine the unique electronic characteristics of the pyridazine ring with the conformational flexibility and stereochemical complexity of the pyrrolidine system, creating compounds with enhanced three-dimensional pharmacophore coverage and improved molecular recognition capabilities.

Pyridazine heterocycles contribute distinctive physicochemical properties to hybrid systems, including exceptionally high dipole moments that facilitate π-π stacking interactions with aromatic systems and amide bonds. The dipole moment of pyridazine is the largest among the three diazine heterocycles, and this property is particularly valuable for biological recognition processes. Additionally, pyridazine rings exhibit strong hydrogen-bond accepting properties in the absence of significant basicity, which can be advantageous in drug design applications where reduced lipophilicity and enhanced aqueous solubility are desired.

The pyrrolidine component of these hybrid systems provides crucial structural benefits, particularly the ability to efficiently explore pharmacophore space due to sp³-hybridization and the contribution to overall molecular stereochemistry. The non-planar geometry of the pyrrolidine ring, combined with the pseudorotation phenomenon, enables increased three-dimensional coverage compared to planar aromatic systems. This enhanced conformational flexibility can lead to improved binding interactions with biological targets and enhanced selectivity profiles in pharmaceutical applications.

Table 3: Comparative Properties of Pyridazine-Pyrrolidine Hybrid Systems

| Property Category | Pyridazine Contribution | Pyrrolidine Contribution | Hybrid System Advantage |

|---|---|---|---|

| Electronic Properties | High dipole moment, weak basicity | Secondary amine character | Enhanced molecular recognition |

| Geometric Features | Planar aromatic system | Non-planar saturated ring | Increased 3D coverage |

| Hydrogen Bonding | Strong acceptor capacity | Donor/acceptor capability | Multiple interaction sites |

| Stereochemistry | Limited conformational options | Multiple chiral centers possible | Enhanced selectivity potential |

Recent research has demonstrated that pyridazine-containing compounds often exhibit reduced cytochrome P450 inhibitory effects and decreased potential for cardiac human ether-a-go-go-related gene potassium channel interactions compared to other heterocyclic systems. These properties add significant value in pharmaceutical development, where minimizing off-target effects is crucial for drug safety profiles. The combination with pyrrolidine systems can further enhance these beneficial characteristics while providing additional opportunities for structure-activity relationship optimization.

The synthetic accessibility of pyridazine-pyrrolidine hybrid systems has been facilitated by advances in heterocyclic chemistry methodologies. Modern synthetic approaches enable the efficient construction of these hybrid architectures through various strategies, including direct coupling reactions and cyclization processes. The availability of diverse synthetic routes has enabled systematic structure-activity relationship studies and the exploration of these systems in various therapeutic areas.

Contemporary applications of pyridazine-pyrrolidine hybrid systems span multiple areas of chemical research, including pharmaceutical development, materials science, and catalysis. In pharmaceutical research, these systems have shown promise as anti-inflammatory agents, enzyme inhibitors, and receptor modulators. The structural complexity and conformational flexibility of these hybrid systems make them particularly valuable for addressing challenging biological targets that require precise molecular recognition and selectivity.

Properties

IUPAC Name |

N-pyrrolidin-3-ylpyridazin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-8(12-10-4-1)11-7-3-5-9-6-7;;/h1-2,4,7,9H,3,5-6H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEVYISSJUEFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride generally follows these steps:

- Synthesis of the pyridazine core with a suitable leaving group at the 3-position.

- Nucleophilic substitution or reductive amination to introduce the pyrrolidin-3-yl group.

- Salt formation with hydrochloric acid to obtain the dihydrochloride.

Stepwise Synthesis

Synthesis of Pyridazin-3-amine Intermediate

A common approach starts with a 3,6-dihalogenopyridazine, which undergoes nucleophilic substitution with hydrazine hydrate or a related hydrazine derivative to yield a pyridazin-3-amine intermediate.

Introduction of the Pyrrolidin-3-yl Group

The pyrrolidin-3-yl group can be introduced via:

- Direct N-alkylation: Reacting the pyridazin-3-amine with 3-chloropyrrolidine or similar electrophilic pyrrolidine derivatives under basic conditions.

- Reductive amination: Condensing pyridazin-3-amine with pyrrolidin-3-one (or an aldehyde) in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Dihydrochloride Salt

The final amine is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with an excess of hydrochloric acid gas or aqueous HCl to precipitate the dihydrochloride salt, which is then filtered and dried.

Example Synthetic Route (Based on Pyridazine Literature)

Data Tables

Representative Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3,6-dichloropyridazine, hydrazine hydrate | Ethanol | Reflux | 4–6 h | 65–80 |

| Alkylation | Pyridazin-3-amine, 3-chloropyrrolidine, K₂CO₃ | DMF | 80°C | 12–16 h | 55–70 |

| Salt formation | Product, HCl (aq) | Ethanol | RT | 1 h | 90+ |

Detailed Research Findings

- Patent Literature: The European patent EP0054816A1 describes a general method for preparing N-pyrrolyl-pyridazineamine derivatives, which can be adapted for the synthesis of N-(pyrrolidin-3-yl)pyridazin-3-amine by varying the amine nucleophile.

- Salt Formation: The dihydrochloride salt is formed by neutralizing the free base with hydrochloric acid, a standard method for improving solubility and stability of amine-containing compounds.

- Structural Confirmation: The product is typically confirmed by NMR, mass spectrometry, and HPLC to ensure structure and purity.

Notes and Considerations

- Purification: The crude product after alkylation may require purification by recrystallization or chromatography prior to salt formation.

- Alternative Methods: Reductive amination using pyrrolidin-3-one and a reducing agent is an alternative if direct alkylation is low-yielding or leads to side products.

- Scale-Up: The described procedures are amenable to scale-up, with yields and purities maintained under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Medicinal Chemistry

N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride has been studied as a potential therapeutic agent due to its ability to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which is beneficial in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .

Research indicates that this compound may act as a ligand in biochemical assays, interacting with various receptors and enzymes. Its structural properties allow it to modulate biological pathways, making it a candidate for drug development targeting inflammatory and immune-related disorders .

Drug Development

The compound is being explored for its potential in developing new pharmaceuticals aimed at treating respiratory diseases, skin disorders, and certain cancers. Its selectivity for PDE4 suggests it could be used in combination therapies with other agents to enhance therapeutic efficacy .

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: PDE4 Inhibition

A study demonstrated that compounds similar to N-(pyrrolidin-3-yl)pyridazin-3-amine effectively reduced inflammation in animal models of asthma. The results showed a significant decrease in cytokine release from immune cells following treatment, indicating the compound's potential as an anti-inflammatory agent .

Case Study 2: Antiparasitic Activity

In another investigation, derivatives of this compound were tested for their antiparasitic activity against Plasmodium species in murine models. The results indicated that modifications to the pyridazine ring improved potency against the parasite while maintaining favorable pharmacokinetic properties .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Study | Application | Outcome |

|---|---|---|

| PDE4 Inhibition Study | Anti-inflammatory | Significant reduction in cytokine levels |

| Antiparasitic Activity | Malaria treatment | Enhanced potency against Plasmodium species |

| Drug Combination Trials | Respiratory diseases | Improved therapeutic efficacy when combined with corticosteroids |

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with kinase pathways .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

*Calculated values based on molecular formulas.

Core Heterocycle Differences

- Pyridazine vs. Pyrimidine :

- Pyridazine (two adjacent nitrogen atoms) exhibits stronger electron-withdrawing effects, influencing binding to electron-deficient biological targets (e.g., ATP-binding pockets in kinases) .

- Pyrimidine (nitrogens at positions 1 and 3) offers greater symmetry and versatility in hydrogen-bonding interactions, often seen in nucleoside analogs and antifolates .

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the pyrimidine analog (Table 1, Row 2) enhances metabolic stability and lipophilicity, making it suitable for agrochemical formulations .

- Electron-Donating Groups (EDGs) :

Amine Moiety Variations

- Pyrrolidine vs. Piperidine :

- Pyrrolidine (5-membered ring) imposes greater ring strain, favoring compact binding conformations. Its 3-position substitution optimizes steric compatibility with protein targets .

- Piperidine (6-membered ring, Row 4) offers flexibility and reduced steric hindrance, broadening substrate compatibility in enzymatic assays .

- Stereochemistry :

Salt Form and Solubility

All compounds listed are dihydrochloride salts , improving aqueous solubility for in vitro and in vivo studies. For example, the pyridazine core in the primary compound achieves a solubility of >50 mg/mL in water, critical for pharmacokinetic profiling .

Biological Activity

N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of specific kinases involved in cancer and other diseases. This article explores its biological activity, mechanisms of action, synthesis, and comparative analysis with similar compounds.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily through its interaction with various molecular targets. It is being investigated for its potential therapeutic applications in treating cancers and other conditions by selectively inhibiting certain kinases.

The compound functions by binding to specific enzymes or receptors, thereby modulating their activity. This modulation influences critical cellular processes such as proliferation and apoptosis. The selectivity of the compound is crucial as it minimizes off-target effects, which are common issues in drug development.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

- Formation of the pyridazine ring : This is achieved through cyclization reactions involving appropriate precursors.

- Pyrrolidine incorporation : The pyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions.

- Salt formation : The dihydrochloride salt form is obtained to enhance solubility and stability.

The use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) are common in these synthetic routes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a table summarizing key structural features and biological activities:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| Pyridinium salts | Contains a pyridine ring | More reactive due to positive charge |

| Pyrrolidine derivatives | Contains a pyrrolidine ring | Varying substituents lead to different biological activities |

| (S)-1,3-Dimethylaminopyrrolidine dihydrochloride | Similar amine structure | Different methylation pattern affects activity |

| N-Cyclopropyl-N-methylpyrrolidin-3-amine | Contains cyclopropyl group | Altered sterics may influence binding properties |

This compound stands out due to its specific combination of the pyridine and pyrrolidine rings, which confers distinct chemical properties advantageous for targeted therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Kinase Inhibition Studies : In vitro assays demonstrated that this compound selectively inhibited kinases involved in cancer signaling pathways. Binding affinity assays indicated effective inhibition against various targets relevant to tumor growth.

- Antitumor Activity : Preclinical models showed promising results where the compound exhibited significant antitumor effects with minimal toxicity profiles, suggesting its potential as a candidate for further development in cancer therapy.

- Selectivity Profile : Detailed interaction studies revealed that this compound has a favorable selectivity profile, which is crucial for reducing side effects associated with traditional chemotherapy agents.

Q & A

Q. What are the recommended synthetic routes for preparing N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 4-chloro-2-(pyridin-3-yl)quinazoline were synthesized by reacting amines with chlorinated precursors in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone) under inert atmospheres, using bases like N,N-diisopropylethylamine to drive the reaction . Optimizing stoichiometry (e.g., 1.5 equivalents of amine) and temperature (60–80°C) improves yields. Post-reaction pH adjustment (e.g., NH₄OH to pH 10) aids precipitation .

| Example Synthesis | Conditions | Yield |

|---|---|---|

| Intermediate coupling | NMP, DIPEA, 80°C, 12h | 35–52% |

| Purification | Aqueous NH₄OH wash | >95% purity |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- ¹H/¹³C NMR to confirm proton environments (e.g., pyrrolidine NH and pyridazine aromatic protons) .

- X-ray crystallography with software like ORTEP-3 or WinGX for 3D structure elucidation, particularly for salt forms .

- Elemental analysis to verify chloride content (e.g., dihydrochloride stoichiometry) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8). Pyrrolidine-containing analogs show moderate water solubility (e.g., 5–10 mg/mL at pH 7) but may require sonication .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Amine hydrochlorides are hygroscopic; store desiccated at –20°C .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to target receptors (e.g., kinases or GPCRs)?

- Methodological Answer :

- Rational Design : Replace pyridazine with pyrimidine (as in Janus kinase inhibitors) to improve hydrogen bonding .

- SAR Studies : Synthesize analogs with substituents on the pyrrolidine ring (e.g., methyl or aryl groups) and screen via SPR or radioligand assays .

- Computational Modeling : Use docking software (e.g., AutoDock) to predict interactions with active sites, focusing on salt bridges from the dihydrochloride moiety .

Q. What analytical strategies resolve contradictions in biological activity data for this compound across assays?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 for GPCRs) and control compounds.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., free base formation) that may alter activity .

- Orthogonal Assays : Compare results from functional (e.g., cAMP accumulation) vs. binding assays (e.g., competitive displacement) .

Q. What crystallographic techniques are critical for studying polymorphic forms of this dihydrochloride salt?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.